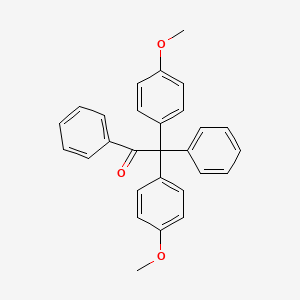

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, also known as 2,2-BisMPDPE, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the class of molecules known as phenylketones, which are characterized by a carbonyl group attached to a phenyl ring. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. The synthesis of 2,2-BisMPDPE has been well-documented, and it is readily available for laboratory experiments.

Aplicaciones Científicas De Investigación

Protein Detection and Quantitation : A derivative of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, namely 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, was used in the development of fluorescent probes for protein detection and quantitation. These probes exhibit aggregation-induced emission characteristics, making them useful for sensitive and selective biological applications, like detecting bovine serum albumin as a model protein (Tong et al., 2007).

Coordination Chemistry : Partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, including a derivative of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone, have been synthesized for use in coordination chemistry. These compounds are seen as an alternative to the calix[4]arene ligand system, useful in creating complex molecular structures (Fujita et al., 2004).

Synthetic Chemistry : The compound has been utilized in synthetic chemistry, for instance, in the α-chlorination of aryl ketones using manganese(III) acetate. This process yields α,α-dichloro derivatives, demonstrating the compound's reactivity and potential in various synthetic routes (Tsuruta et al., 1985).

Molecular Engineering : The compound plays a role in the formation of cyclic peroxides and 1,2-dioxanes, involving reactions with manganese(III). These reactions are significant in molecular engineering, showing the compound's versatility in creating diverse molecular structures (Nishino et al., 1991).

Environmental and Biological Studies : 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone derivatives have been studied for their estrogenic and proestrogenic properties, which are important in understanding the environmental and biological impact of certain pesticides, such as methoxychlor (Bulger et al., 1985).

Mecanismo De Acción

Mode of Action

The exact mode of action of 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethanone is currently unknown due to the lack of specific research on this compound . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2,2-bis(4-methoxyphenyl)-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O3/c1-30-25-17-13-23(14-18-25)28(22-11-7-4-8-12-22,24-15-19-26(31-2)20-16-24)27(29)21-9-5-3-6-10-21/h3-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJABGGDHWJYNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747177 |

Source

|

| Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103281-33-0 |

Source

|

| Record name | 2,2-Bis(4-methoxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)